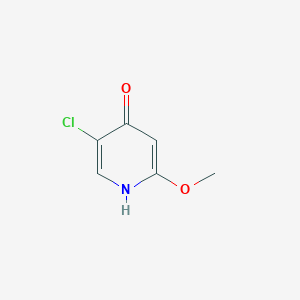

5-Chloro-4-hydroxy-2-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “5-Chloro-4-hydroxy-2-methoxypyridine” would consist of a six-membered aromatic ring (the pyridine) with the aforementioned substitutions. The presence of the nitrogen in the ring gives the compound its aromatic properties .Chemical Reactions Analysis

As a pyridine derivative, “this compound” could potentially undergo a variety of chemical reactions. The chlorine atom could be replaced in a nucleophilic aromatic substitution reaction . The hydroxy and methoxy groups could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure and the conditions under consideration .Applications De Recherche Scientifique

Chlorogenic Acid and Nutraceutical Applications

Research on Chlorogenic Acid, a compound with a different structure but sharing some functional group characteristics (hydroxy and methoxy groups) with 5-Chloro-4-hydroxy-2-methoxypyridine, reveals its role as both a food additive and a nutraceutical. It has shown promise in treating metabolic syndrome due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Chlorogenic Acid also possesses antimicrobial properties against a wide range of organisms, which could be relevant for the food industry (Jesús Santana-Gálvez et al., 2017).

Environmental Estrogens and Methoxychlor

Methoxychlor, a chlorinated hydrocarbon pesticide, serves as a model for studying environmental estrogens. Its metabolism produces HPTE, the active estrogenic form, demonstrating the significance of understanding metabolic pathways and environmental impacts of chlorinated and methoxylated compounds (A. Cummings, 1997).

HMF from Biomass

5-Hydroxymethylfurfural (HMF), derived from plant biomass, highlights the potential for utilizing specific functionalized pyridines in sustainable chemistry. HMF and its derivatives, including those with methoxy groups, are seen as alternatives for non-renewable hydrocarbon sources, indicating a pathway for the application of this compound in green chemistry (V. M. Chernyshev et al., 2017).

Hydroxypyridinone Complexes with Aluminium

Studies on hydroxypyridinones, including their interactions with aluminum, suggest applications in medical uses such as efficient chelators. This could imply potential research directions for this compound in metal chelation or coordination chemistry (M. A. Santos, 2002).

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Pyridine derivatives can act as ligands, forming complexes with metal ions, which can influence their interaction with biological targets . The hydroxy and methoxy groups in the compound may also play a role in its interaction with its targets .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical processes, including enzymatic reactions and signal transduction .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-2-methoxypyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-Chloro-4-hydroxy-2-methoxypyridine vary with different dosages in animal models .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRXQMRKJKJLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823162.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)

![1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2823172.png)

![3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2823178.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2823183.png)

![(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2823184.png)